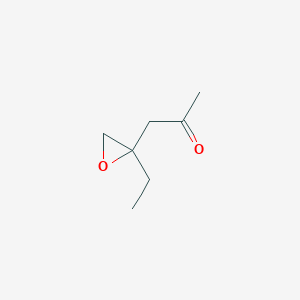
1-(2-Ethyloxiran-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyloxiran-2-yl)propan-2-one, also known as ethyl glycidyl ketone (EGK), is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a pungent odor and is commonly used as a solvent and a chemical intermediate in various industries.
Mécanisme D'action
The mechanism of action of EGK is not fully understood. However, it is known to react with nucleophiles such as amino acids and thiols, leading to the formation of covalent adducts. EGK has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
EGK has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and apoptosis in cancer cells. EGK has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, EGK has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EGK in lab experiments is its high solubility in water and organic solvents, which makes it a versatile solvent for various applications. However, EGK has some limitations such as its potential toxicity and reactivity towards biological molecules. Therefore, caution should be taken when handling EGK in lab experiments.
Orientations Futures
There are several future directions for the research on EGK. One direction is to explore its potential as a drug delivery system for the targeted delivery of drugs to specific cells or tissues. Another direction is to investigate its potential as a modulator of the immune response for the treatment of autoimmune diseases. Furthermore, the development of new synthetic routes for the production of EGK with higher yields and purity is also an area of interest for future research.
Conclusion:
In conclusion, EGK is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EGK has the potential to lead to new discoveries and applications in various fields.
Méthodes De Synthèse
EGK can be synthesized through the reaction of 1-(2-Ethyloxiran-2-yl)propan-2-one acetoacetate and epichlorohydrin in the presence of a base catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield EGK. The yield of EGK can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst concentration.
Applications De Recherche Scientifique
EGK has various scientific research applications in the fields of chemistry, materials science, and biology. It is commonly used as a solvent for the synthesis of polymers, resins, and adhesives. EGK can also be used as a crosslinking agent for the modification of proteins and other biomolecules. In addition, EGK has been studied for its potential as a drug delivery system and as a precursor for the synthesis of various pharmaceuticals.
Propriétés
Numéro CAS |
149764-48-7 |
|---|---|
Nom du produit |
1-(2-Ethyloxiran-2-yl)propan-2-one |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-(2-ethyloxiran-2-yl)propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-9-7)4-6(2)8/h3-5H2,1-2H3 |
Clé InChI |
ZTUJYASJWSWOER-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)CC(=O)C |
SMILES canonique |
CCC1(CO1)CC(=O)C |
Synonymes |
2-Propanone, 1-(2-ethyloxiranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



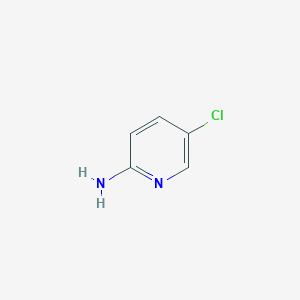
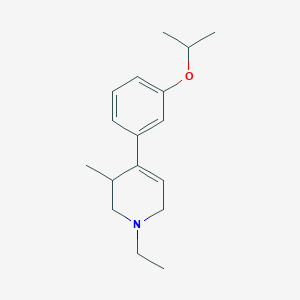
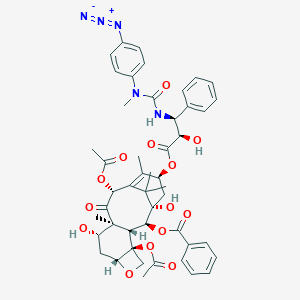
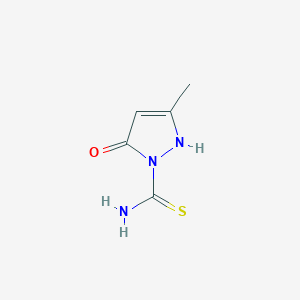
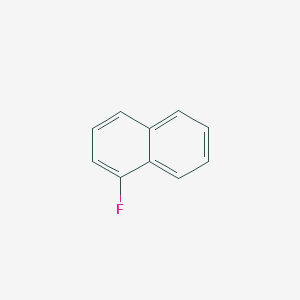
![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
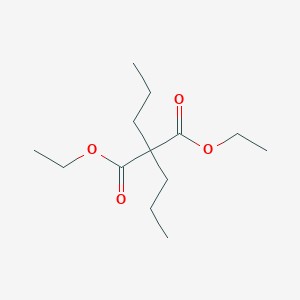
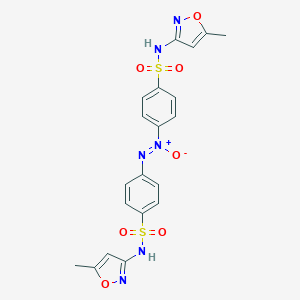
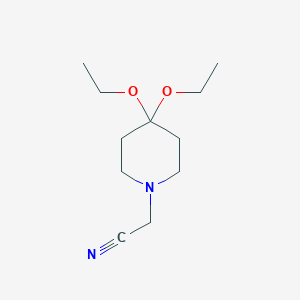
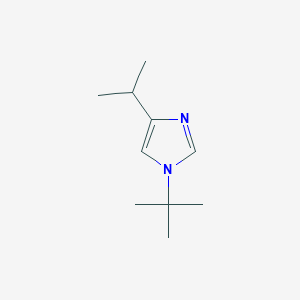
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
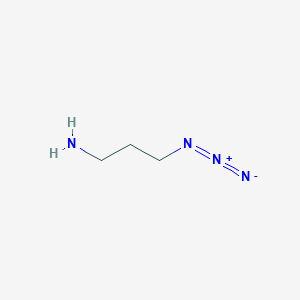
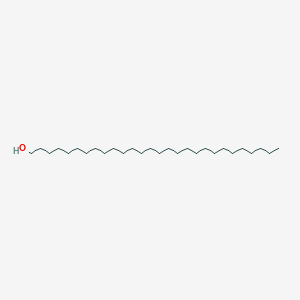
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)